molecular formula C22H19F3N2O2 B2920188 N-(3,4-dimethylphenyl)-2-oxo-1-[[4-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide CAS No. 400088-58-6

N-(3,4-dimethylphenyl)-2-oxo-1-[[4-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide

Cat. No. B2920188
CAS RN: 400088-58-6
M. Wt: 400.401
InChI Key: XTSGIEKXXDGXKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a complex organic molecule that contains several functional groups, including an amide group, a pyridine ring, and a trifluoromethyl group . Trifluoromethylpyridines are a key structural motif in active agrochemical and pharmaceutical ingredients .


Synthesis Analysis

While the specific synthesis process for this compound is not available, trifluoromethylpyridines are often synthesized using various methods . One common method involves the protodeboronation of pinacol boronic esters .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups and aromatic rings. The trifluoromethyl group and the pyridine ring would likely contribute to the compound’s unique physicochemical properties .

Scientific Research Applications

is a molecule of interest in various scientific research fields. Below is a comprehensive analysis of its potential applications across different scientific domains:

Agrochemical Industry

Trifluoromethylpyridines: , a key structural motif in CHEMBL4548803, are widely used in the agrochemical industry. They serve as active ingredients in pesticides, offering protection for crops against pests. The unique physicochemical properties of the fluorine atom combined with the pyridine moiety contribute to the biological activities of these compounds .

Pharmaceutical Development

Compounds with the trifluoromethyl group are integral in pharmaceuticals. They are part of several approved drugs and many candidates undergoing clinical trials. The trifluoromethyl group enhances the metabolic stability and bioavailability of pharmaceuticals .

Organic Synthesis

The compound’s structure suggests its potential use in organic synthesis , particularly in catalysis and the Michael addition of N-heterocycles to chalcones. This could lead to the development of new synthetic protocols for creating bioactive compounds with improved sustainability .

Material Science

The trifluoromethyl group and the pyridine ring present in CHEMBL4548803 can be useful in material science, especially in the development of organic electronics, where these moieties can contribute to the electronic properties of materials .

Veterinary Medicine

Similar to its applications in human medicine, the trifluoromethylpyridine derivatives are also used in veterinary products, enhancing the treatment options available for various animal health issues .

Chemical Research Tools

The compound’s structure makes it a candidate for use as a chemical research tool . It could be involved in studies related to reaction mechanisms, such as Suzuki–Miyaura coupling, which is a widely applied carbon–carbon bond-forming reaction .

Bioactive Compound Synthesis

CHEMBL4548803 could be used in the synthesis of bioactive compounds , particularly those containing nitrogen heterocycles. These compounds are important due to their stability and ability to bind through hydrogen-bonding .

Environmental Chemistry

The compound’s potential for use in environmentally benign reactions makes it an asset in environmental chemistry. It could be part of green chemistry initiatives aiming to reduce the environmental impact of chemical processes .

properties

IUPAC Name

N-(3,4-dimethylphenyl)-2-oxo-1-[[4-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19F3N2O2/c1-14-5-10-18(12-15(14)2)26-20(28)19-4-3-11-27(21(19)29)13-16-6-8-17(9-7-16)22(23,24)25/h3-12H,13H2,1-2H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTSGIEKXXDGXKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC=CN(C2=O)CC3=CC=C(C=C3)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-dimethylphenyl)-2-oxo-1-[[4-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide

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